5-Bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide
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Overview
Description
5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide is a chemical compound with the molecular formula C3H3BrN4OS. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with nitrous acid. The reaction conditions often include an acidic medium and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Scientific Research Applications
5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of 5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, in anticancer research, the compound has been shown to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features but different functional groups.
5-Bromo-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of 5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide.
Uniqueness
5-Bromo-N’-hydroxy-1,3,4-thiadiazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
2260939-17-9 |
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Molecular Formula |
C3H3BrN4OS |
Molecular Weight |
223.05 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-1,3,4-thiadiazole-2-carboximidamide |
InChI |
InChI=1S/C3H3BrN4OS/c4-3-7-6-2(10-3)1(5)8-9/h9H,(H2,5,8) |
InChI Key |
MRUJTWQVZYBSCL-UHFFFAOYSA-N |
SMILES |
C1(=NN=C(S1)Br)C(=NO)N |
Canonical SMILES |
C1(=NN=C(S1)Br)C(=NO)N |
solubility |
not available |
Origin of Product |
United States |
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